3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide
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Overview
Description
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide is a versatile chemical compound used in various scientific research fields. Its applications range from drug development to materials science, making it a valuable compound for innovation.
Preparation Methods
The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide involves several steps, typically starting with the preparation of the thiophene core. The synthetic route often includes:
Formation of the Thiophene Core: This can be achieved through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Sulfamoyl Group: This step involves the reaction of the thiophene core with a sulfonamide derivative under appropriate conditions.
Attachment of the Ethoxyphenyl and Methoxybenzyl Groups: These groups are introduced through nucleophilic substitution reactions, often using suitable halide precursors.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfamoyl group to a thiol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring or the phenyl groups, using reagents like alkyl halides or aryl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate certain pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide can be compared with similar compounds such as:
- 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methoxybenzyl)thiophene-2-carboxamide
- 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide
These compounds share similar structural features but differ in the substituents attached to the thiophene ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S2/c1-4-29-19-11-7-17(8-12-19)24(2)31(26,27)20-13-14-30-21(20)22(25)23-15-16-5-9-18(28-3)10-6-16/h5-14H,4,15H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWZMKGIWLAQNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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